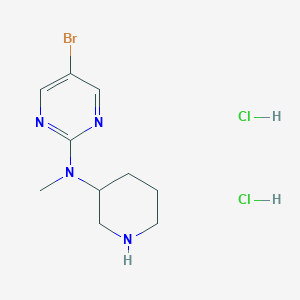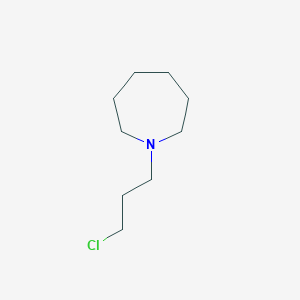![molecular formula C12H13ClN4O B12347380 1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]piperazine hydrochloride](/img/structure/B12347380.png)
1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]piperazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]piperazine hydrochloride is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a 4-chlorophenyl group attached to a 1,2,4-oxadiazole ring, which is further connected to a piperazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]piperazine hydrochloride typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors, such as hydrazides and nitriles, under acidic or basic conditions.
Attachment of the 4-chlorophenyl group:
Formation of the piperazine moiety: The piperazine ring can be synthesized through cyclization reactions involving diamines and appropriate electrophiles.
Final coupling: The synthesized 1,2,4-oxadiazole and piperazine intermediates are coupled together under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This includes the use of efficient catalysts, solvents, and reaction conditions to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]piperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]piperazine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Chlorophenyl)piperazine hydrochloride: This compound is structurally similar but lacks the 1,2,4-oxadiazole ring.
1-(4-Chlorophenyl)piperazine hydrochloride: Similar to the above compound but with the chlorine atom in a different position.
1-(2-Chlorophenyl)piperazine hydrochloride: Another structural isomer with the chlorine atom in the ortho position.
Uniqueness
1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]piperazine hydrochloride is unique due to the presence of the 1,2,4-oxadiazole ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C12H13ClN4O |
|---|---|
Peso molecular |
264.71 g/mol |
Nombre IUPAC |
3-(4-chlorophenyl)-5-piperazin-1-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C12H13ClN4O/c13-10-3-1-9(2-4-10)11-15-12(18-16-11)17-7-5-14-6-8-17/h1-4,14H,5-8H2 |
Clave InChI |
JSUGHTIRFNMJLZ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C2=NC(=NO2)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(5-bromo-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12347335.png)

![N-[2-(diethylamino)ethyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B12347342.png)

![4-bromo-7-methyl-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,10-tetraen-9-one](/img/structure/B12347359.png)
![1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,3-diazinane-2,4-dione](/img/structure/B12347360.png)
![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12347366.png)
![2-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}ethanol dihydrochloride](/img/structure/B12347369.png)

